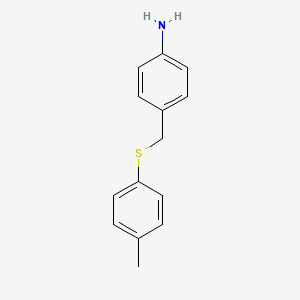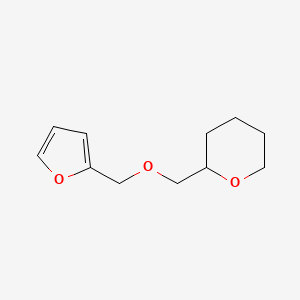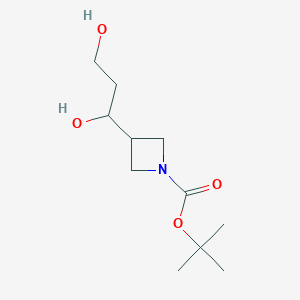
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a quinone moiety, and a pyridinylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Quinone Moiety: Oxidation of the cyclohexadiene ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Pyridinylamino Group: This step involves nucleophilic substitution reactions where the pyridinylamino group is introduced using reagents like pyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents including pyridine, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI): is similar to other quinone derivatives and pyridinylamino compounds.
Hydroquinone Derivatives: Compounds with similar structures but reduced quinone moieties.
Pyridinylamino Compounds: Compounds with pyridinylamino groups attached to different core structures.
Uniqueness
Structural Features: The combination of a cyclohexadiene ring, quinone moiety, and pyridinylamino group makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility.
Propiedades
Número CAS |
625839-53-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-methyl-5-(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-11(16)9(7-10(8)15)14-12-4-2-3-5-13-12/h2-7H,1H3,(H,13,14) |
Clave InChI |
ALKZMYALXIBOPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















